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Compound of Interest

Compound Name: H2N-PEG2-CH2COOtBu

Cat. No.: B2730045 Get Quote

Introduction

H2N-PEG2-CH2COOtBu, chemically known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate,

is a bifunctional molecule increasingly utilized in biomedical research and drug development.

Its unique structure, featuring a terminal primary amine, a flexible di-polyethylene glycol (PEG2)

spacer, and a tert-butyl (tBu) protected carboxylic acid, makes it a versatile building block in the

synthesis of complex biomolecules and therapeutic agents. This technical guide provides an in-

depth overview of its chemical structure, properties, and core applications, with a focus on its

role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties
H2N-PEG2-CH2COOtBu is a heterobifunctional linker. The primary amine allows for covalent

attachment to various moieties, such as ligands for target proteins or E3 ligases, through amide

bond formation. The t-butyl ester serves as a protecting group for the carboxylic acid, which

can be deprotected under acidic conditions to reveal a free carboxyl group for further

conjugation. The PEG2 spacer enhances the solubility and pharmacokinetic properties of the

resulting conjugate.
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Property Value Reference

Molecular Formula C10H21NO4 [1]

Molecular Weight 219.28 g/mol [1]

CAS Number 1122484-77-8 [1]

Appearance Colorless to light yellow liquid [1]

Purity ≥97.0% (by NMR) [1]

Storage Conditions

4°C, protect from light. For

long-term storage in solvent,

-80°C (6 months) or -20°C (1

month).

SMILES O=C(OC(C)(C)C)COCCOCCN

InChI Key
WFBRWOZVLSLRSZ-

UHFFFAOYSA-N

Core Applications in Drug Development
The primary application of H2N-PEG2-CH2COOtBu is as a flexible linker in the design and

synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the

degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome

system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3

ubiquitin ligase, and a linker that connects these two moieties.

The PEG linker in H2N-PEG2-CH2COOtBu offers several advantages in PROTAC design:

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous

solubility of the often hydrophobic PROTAC molecule.

Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can

influence the formation and stability of the crucial ternary complex between the POI, the

PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent

degradation of the POI.
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Improved Pharmacokinetics: The PEG moiety can favorably modulate the pharmacokinetic

properties of the PROTAC, such as its half-life and bioavailability.

Experimental Protocols
General Protocol for PROTAC Synthesis using H2N-
PEG2-CH2COOtBu
This protocol outlines the general steps for synthesizing a PROTAC where H2N-PEG2-
CH2COOtBu is used to link a POI ligand (containing a carboxylic acid) and an E3 ligase ligand

(e.g., a thalidomide derivative with an amine handle).

Step 1: Amide Coupling of POI Ligand to the Linker

Activation of POI Ligand: Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent

(e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like

DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the

carboxylic acid.

Coupling Reaction: To the activated POI ligand solution, add a solution of H2N-PEG2-
CH2COOtBu (1 equivalent) in the same solvent. Let the reaction proceed at room

temperature for 2-12 hours, monitoring the progress by LC-MS.

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic

solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated

sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate

(POI-Linker(tBu)) by flash column chromatography on silica gel.

Step 2: Deprotection of the t-Butyl Ester

Acidic Cleavage: Dissolve the purified POI-Linker(tBu) intermediate in a mixture of

dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically 1:1 v/v).

Reaction Monitoring: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor

the deprotection by LC-MS until the starting material is fully consumed.
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Removal of Acid: Remove the solvent and excess TFA under reduced pressure. Co-

evaporate with a solvent like toluene to ensure complete removal of residual TFA. The

resulting deprotected intermediate (POI-Linker-COOH) is often obtained as a TFA salt and

can be used in the next step without further purification.

Step 3: Amide Coupling of the E3 Ligase Ligand

Activation of the Deprotected Intermediate: Dissolve the POI-Linker-COOH intermediate (1

equivalent) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU, 1.1

equivalents) and a base (e.g., DIPEA, 3-4 equivalents to neutralize the TFA salt and facilitate

coupling). Stir for 15-30 minutes.

Coupling to E3 Ligase Ligand: Add the E3 ligase ligand (e.g., an amino-thalidomide

derivative, 1 equivalent) to the reaction mixture. Let the reaction proceed at room

temperature for 2-12 hours. Monitor the formation of the final PROTAC by LC-MS.

Final Purification: After the reaction is complete, purify the crude PROTAC using preparative

HPLC to obtain the final product with high purity. Characterize the final PROTAC by high-

resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol for Western Blot Analysis of PROTAC-mediated
Protein Degradation
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its

target protein in a cellular context.

Cell Culture and Treatment: Plate the desired cancer cell line (e.g., a line known to express

the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with

varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) and a vehicle

control (e.g., DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable

lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA

protein assay kit.
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SDS-PAGE and Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific to the target protein overnight at

4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal

protein loading.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities using densitometry software. Normalize the intensity of the

target protein band to the loading control band.

Calculate the percentage of protein degradation relative to the vehicle-treated control.

From this data, a dose-response curve can be generated to determine the DC50

(concentration at which 50% degradation is observed) and Dmax (maximum degradation)

values.

Mandatory Visualizations
PROTAC Synthesis Workflow
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Caption: Workflow for the synthesis of a PROTAC using H2N-PEG2-CH2COOtBu.

PROTAC Mechanism of Action: Targeted Protein
Degradation
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Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
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Conclusion
H2N-PEG2-CH2COOtBu is a valuable and versatile chemical tool for researchers in drug

discovery and chemical biology. Its well-defined structure and favorable physicochemical

properties make it an ideal linker for the construction of PROTACs and other complex

molecular architectures. The detailed protocols and conceptual diagrams provided in this guide

are intended to facilitate its effective application in the laboratory, ultimately contributing to the

development of novel therapeutic strategies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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